

# Application Notes and Protocols for Shp2-IN-22 In Vitro Enzyme Assay

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro enzyme assay to evaluate the inhibitory activity of **Shp2-IN-22** against the protein tyrosine phosphatase Shp2. The protocol is based on established fluorescence-based assays widely used in the field.

#### Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway.[1][2][3] Dysregulation of Shp2 activity is implicated in various developmental disorders and cancers, making it an attractive therapeutic target.[4][5] In its basal state, Shp2 is autoinhibited through an intramolecular interaction between its N-terminal SH2 domain and its protein tyrosine phosphatase (PTP) domain.[1][5] Activation occurs upon binding of the SH2 domains to phosphotyrosine residues on signaling partners, leading to a conformational change that releases the autoinhibition and allows substrate access to the catalytic site.[1]

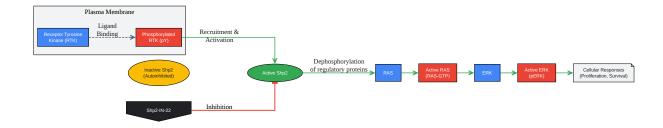
This protocol describes a robust and sensitive in vitro assay to determine the potency of novel inhibitors, such as **Shp2-IN-22**, against wild-type (WT) Shp2. The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon



dephosphorylation by Shp2, produces a highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[1][6]

## **Signaling Pathway and Assay Principle**

Shp2 is a key regulator of cellular signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs autophosphorylate, creating docking sites for the SH2 domains of Shp2. This recruitment to the plasma membrane and subsequent conformational change activates Shp2's phosphatase activity, leading to the dephosphorylation of its substrates and modulation of downstream signaling, such as the RAS/ERK pathway.

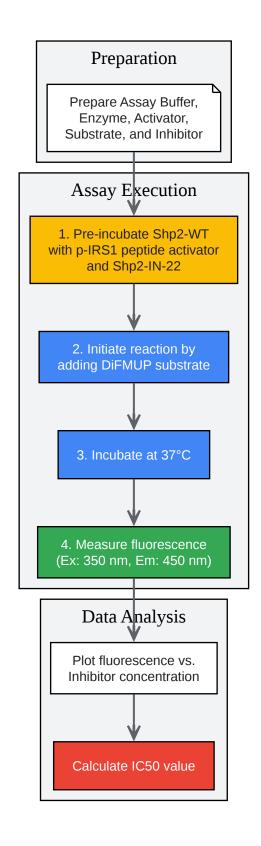


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Caption: Shp2 signaling pathway and point of inhibition.

The in vitro enzyme assay mimics the activation of Shp2 and measures its phosphatase activity in the presence of an inhibitor.





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Caption: Workflow for the Shp2 in vitro enzyme assay.



**Materials and Reagents** 

Reagent	Supplier (Example)	Catalog # (Example)
Recombinant Human Shp2 (WT, full-length)	R&D Systems	1879-SH
p-IRS1 peptide (dually phosphorylated)	Anaspec	AS-61335
DiFMUP	Thermo Fisher	D6567
Assay Buffer (50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)	-	-
DMSO	Sigma-Aldrich	D8418
384-well black, flat-bottom plates	Corning	3573

## **Experimental Protocol**

This protocol is designed for a 384-well plate format with a final assay volume of 25  $\mu$ L.

- 1. Reagent Preparation:
- Assay Buffer: Prepare a solution containing 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM
   DTT, and 0.01% Tween-20.[1]
- Shp2-WT Enzyme Stock: Prepare a working solution of Shp2-WT at 0.625 nM in assay buffer for a final concentration of 0.5 nM in the assay.[1]
- p-IRS1 Peptide Activator: Prepare a working solution of the dually phosphorylated IRS-1 peptide at 625 nM in assay buffer for a final concentration of 500 nM.[1]
- Enzyme-Activator Mix: To activate the wild-type enzyme, pre-incubate the Shp2-WT working solution with the p-IRS1 peptide working solution for 20 minutes at room temperature.[1]



- DiFMUP Substrate: Prepare a working solution of DiFMUP at a concentration corresponding to the K\_m value for Shp2. If the K\_m is unknown, a starting concentration of 10 μM can be used.[1][7]
- Shp2-IN-22 Inhibitor: Prepare a serial dilution of Shp2-IN-22 in DMSO. A typical starting
  concentration for the highest dose is 10 mM. Further dilute the inhibitor in assay buffer to the
  desired final concentrations. The final DMSO concentration in the assay should not exceed
  1%.[8]

#### 2. Assay Procedure:

- Add 5  $\mu$ L of the serially diluted **Shp2-IN-22** or DMSO (for positive and negative controls) to the wells of a 384-well plate.
- Add 10 μL of the pre-incubated enzyme-activator mix to each well containing the inhibitor or DMSO. For the no-enzyme control, add 10 μL of assay buffer with the p-IRS1 peptide.
- Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]
- Initiate the enzymatic reaction by adding 10  $\mu$ L of the DiFMUP substrate solution to all wells.
- Incubate the plate for 60 minutes at 37°C.[9]
- Measure the fluorescence intensity using a plate reader with excitation at approximately 350 nm and emission at approximately 450 nm.[6]

#### 3. Data Analysis:

- Subtract the background fluorescence (no-enzyme control) from all experimental wells.
- Normalize the data by setting the average fluorescence of the DMSO control (no inhibitor) as 100% activity and the background as 0% activity.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.



### **Data Presentation**

The inhibitory activity of **Shp2-IN-22** should be summarized in a clear and concise table.

Table 1: Inhibitory Potency of Shp2-IN-22 against Shp2-WT

Compound	IC50 (nM) [Mean ± SD, n=3]
Shp2-IN-22	[Insert experimental value]
SHP099 (Control)	69 ± 5[7]

Table 2: Michaelis-Menten Kinetics of Shp2-WT

Parameter	Value [Mean ± SD, n=3]
K_m (μM)	[Insert experimental value]
V_max (RFU/min)	[Insert experimental value]

Note: The K\_m and V\_max values should be determined experimentally for the specific batch of enzyme and substrate used.

#### Conclusion

This application note provides a comprehensive protocol for the in vitro enzymatic evaluation of Shp2 inhibitors. By following this detailed methodology, researchers can reliably determine the potency and kinetic parameters of novel compounds like **Shp2-IN-22**, facilitating the drug discovery and development process for new cancer therapeutics.

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#### Methodological & Application





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